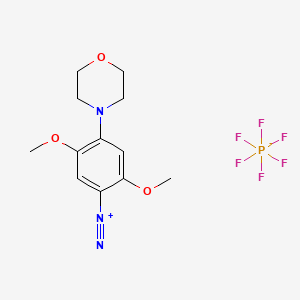![molecular formula C19H20ClN3O3S B13421880 ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate CAS No. 5244-28-0](/img/structure/B13421880.png)
ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiazolidine intermediate.
Carbamoylation: The final step involves the carbamoylation of the intermediate compound to form the carbamate ester. This is achieved by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of the thiazolidine and chlorophenyl intermediates are synthesized in batch reactors.
Continuous Flow Reactors: The final carbamoylation step is often carried out in continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The thiazolidine ring and chlorophenyl group contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate can be compared with other carbamate esters and thiazolidine derivatives:
Carbamate Esters: Similar compounds include ethyl N-phenylcarbamate and ethyl N-(4-methoxyphenyl)carbamate. These compounds share the carbamate moiety but differ in their aromatic substituents.
Thiazolidine Derivatives: Compounds such as 2-thiazolidinone and 4-thiazolidinone share the thiazolidine ring but differ in their functional groups and substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidine ring, a chlorophenyl group, and a carbamate moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
List of Similar Compounds
- Ethyl N-phenylcarbamate
- Ethyl N-(4-methoxyphenyl)carbamate
- 2-Thiazolidinone
- 4-Thiazolidinone
属性
CAS 编号 |
5244-28-0 |
|---|---|
分子式 |
C19H20ClN3O3S |
分子量 |
405.9 g/mol |
IUPAC 名称 |
ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-26-19(25)22-16-7-3-13(4-8-16)17-23(11-12-27-17)18(24)21-15-9-5-14(20)6-10-15/h3-10,17H,2,11-12H2,1H3,(H,21,24)(H,22,25) |
InChI 键 |
CVLYCSIGZJKOAV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2N(CCS2)C(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


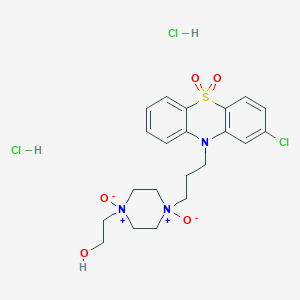
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
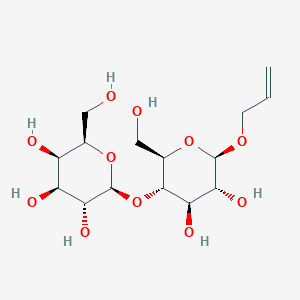
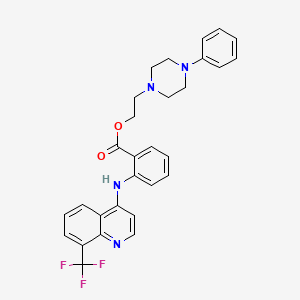
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
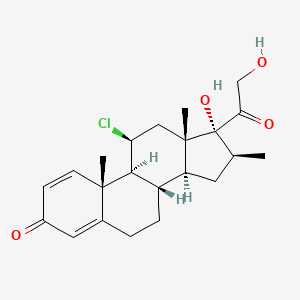
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)


